molecular formula C8H5Br2ClO2 B15204880 Methyl 5-Chloro-3,4-dibromobenzoate

Methyl 5-Chloro-3,4-dibromobenzoate

Katalognummer: B15204880
Molekulargewicht: 328.38 g/mol
InChI-Schlüssel: MJJJFGFUOKAVAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloro-3,4-dibromobenzoate typically involves the esterification of 3,4-dibromo-5-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-Chloro-3,4-dibromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions typically produce the corresponding benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 5-Chloro-3,4-dibromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be employed in the development of new bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 5-Chloro-3,4-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Methyl 3,4-Dibromobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 5-Chloro-2,3-dibromobenzoate: Similar structure with different positioning of halogen atoms.

    Methyl 4-Bromobenzoate: Contains only one bromine atom and lacks the chlorine atom.

Uniqueness: Methyl 5-Chloro-3,4-dibromobenzoate is unique due to the presence of both chlorine and bromine atoms in its structure. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H5Br2ClO2

Molekulargewicht

328.38 g/mol

IUPAC-Name

methyl 3,4-dibromo-5-chlorobenzoate

InChI

InChI=1S/C8H5Br2ClO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3

InChI-Schlüssel

MJJJFGFUOKAVAN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.